

# Application Notes and Protocols for Assessing sEH Target Engagement with BI-1935

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid metabolic pathway, responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH is a promising therapeutic strategy for a variety of diseases, including hypertension, inflammation, and neurodegenerative disorders. **BI-1935** is a potent and selective small molecule inhibitor of sEH. Assessing the in vivo target engagement of **BI-1935** is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship and for guiding dose selection in preclinical and clinical studies.

These application notes provide detailed protocols for assessing the target engagement of **BI-1935** by measuring its impact on sEH activity and downstream biomarkers. The primary methods described are an in vitro sEH activity assay and an in vivo protocol for measuring changes in plasma EETs and DHETs in a rodent model.

## **Data Presentation**

Table 1: In Vitro Potency of BI-1935



| Parameter                       | Value |
|---------------------------------|-------|
| IC50 (Human sEH)                | 7 nM  |
| IC50 (Rat sEH)                  | 7 nM  |
| Cellular sEH Inhibition (HepG2) | <1 nM |

Table 2: Representative In Vivo Pharmacodynamic Biomarker Modulation

| Analyte        | Vehicle Control<br>(ng/mL) | BI-1935 Treated<br>(ng/mL) | Fold Change |
|----------------|----------------------------|----------------------------|-------------|
| 14,15-EET      | 10.7                       | 25.8                       | +2.4        |
| 11,12-EET      | 8.8                        | 20.1                       | +2.3        |
| 8,9-EET        | 8.0                        | 18.5                       | +2.3        |
| 14,15-DHET     | 15.2                       | 7.1                        | -2.1        |
| 11,12-DHET     | 12.5                       | 6.0                        | -2.1        |
| 8,9-DHET       | 11.8                       | 5.5                        | -2.1        |
| EET/DHET Ratio | ~0.7                       | ~3.2                       | +4.6        |

# **Signaling Pathway**





Click to download full resolution via product page

Caption: The sEH signaling pathway, illustrating the conversion of arachidonic acid to EETs and their subsequent hydrolysis by sEH to DHETs. **BI-1935** inhibits sEH, leading to an accumulation of beneficial EETs.

# Experimental Protocols In Vitro sEH Activity Assay (Fluorometric)

This protocol is adapted from commercially available sEH inhibitor screening kits.

Objective: To determine the in vitro potency (IC50) of **BI-1935** against purified sEH enzyme.

Materials:



- Human or rat recombinant sEH enzyme
- sEH assay buffer
- sEH fluorogenic substrate (e.g., Epoxy Fluor 7)
- BI-1935
- Positive control sEH inhibitor (e.g., AUDA)
- 96-well black microplate
- Fluorescence microplate reader (Ex/Em = 330/465 nm or similar)

#### Procedure:

- Compound Preparation: Prepare a serial dilution of BI-1935 in DMSO, and then dilute further
  in sEH assay buffer to the desired final concentrations.
- Reaction Setup: In a 96-well plate, add sEH assay buffer, sEH enzyme, and either BI-1935, positive control, or vehicle (DMSO).
- Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate Reaction: Add the sEH fluorogenic substrate to all wells to start the enzymatic reaction.
- Measurement: Immediately begin measuring the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths.
- Data Analysis: Calculate the rate of reaction for each well. Plot the percent inhibition versus
  the logarithm of the BI-1935 concentration and fit the data to a four-parameter logistic
  equation to determine the IC50 value.

# In Vivo Assessment of sEH Target Engagement in Rodents



Objective: To evaluate the in vivo target engagement of **BI-1935** by measuring plasma concentrations of EETs and DHETs.

#### Animal Model:

- Male Sprague-Dawley rats (8-10 weeks old) or C57BL/6 mice.
- Animals should be acclimated for at least one week prior to the study.

#### Dosing:

- Formulation: Prepare BI-1935 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[1]
- Administration: Administer **BI-1935** or vehicle orally (p.o.) via gavage at a dose determined by preliminary pharmacokinetic studies (e.g., 1-30 mg/kg).

#### Sample Collection:

- Collect blood samples ( $\sim$ 200  $\mu$ L) via tail vein or saphenous vein at pre-dose and at various time points post-dose (e.g., 1, 2, 4, 8, 24 hours).
- Collect blood into tubes containing an anticoagulant (e.g., EDTA) and an antioxidant (e.g., BHT) to prevent lipid peroxidation.
- Immediately centrifuge the blood at 4°C to separate the plasma.
- Store plasma samples at -80°C until analysis.

Biomarker Analysis: LC-MS/MS Method for EETs and DHETs

This protocol is a generalized procedure based on established methods for eicosanoid analysis.[2][3][4]

#### Materials:

Plasma samples



- Deuterated internal standards for each EET and DHET regioisomer
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
- C18 analytical column

#### Procedure:

- Sample Preparation (Solid-Phase Extraction):
  - Thaw plasma samples on ice.
  - Spike samples with a solution of deuterated internal standards.
  - Acidify the plasma with a weak acid (e.g., acetic acid).
  - Load the samples onto a pre-conditioned SPE cartridge.
  - Wash the cartridge with a low-organic solvent to remove interferences.
  - Elute the eicosanoids with a high-organic solvent (e.g., methanol or ethyl acetate).
  - Evaporate the eluate to dryness under a stream of nitrogen.
  - Reconstitute the residue in the LC mobile phase.
- LC-MS/MS Analysis:
  - Inject the reconstituted sample onto the LC-MS/MS system.
  - Separate the EET and DHET regioisomers using a gradient elution on a C18 column.
  - Detect and quantify the analytes using the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).
- Data Analysis:



- Generate calibration curves for each analyte using the internal standards.
- Calculate the concentrations of each EET and DHET in the plasma samples.
- Calculate the EET/DHET ratio for each regioisomeric pair as a measure of sEH inhibition.

## **Experimental Workflows**



Click to download full resolution via product page

Caption: In Vitro sEH Activity Assay Workflow.





Click to download full resolution via product page

Caption: In Vivo Target Engagement Workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Assessing sEH Target Engagement with BI-1935]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613023#protocol-for-assessing-seh-target-engagement-with-bi-1935]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com